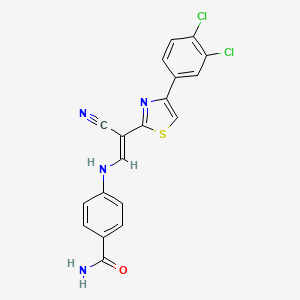

(E)-4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide

Description

This compound features a benzamide core linked to a cyano-substituted vinylamino group and a 4-(3,4-dichlorophenyl)thiazol-2-yl moiety. The thiazole ring and dichlorophenyl substituents are common in agrochemicals and pharmaceuticals, suggesting possible applications in these domains .

Properties

IUPAC Name |

4-[[(E)-2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N4OS/c20-15-6-3-12(7-16(15)21)17-10-27-19(25-17)13(8-22)9-24-14-4-1-11(2-5-14)18(23)26/h1-7,9-10,24H,(H2,23,26)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLHQRICVWQFMW-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its structural components, particularly the thiazole moiety and the cyano group. These functional groups have been shown to interact with various biological targets, including enzymes and receptors involved in cancer progression and viral replication.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 1.61 | Induction of apoptosis |

| Compound B | HT29 (Colon) | 1.98 | Cell cycle arrest |

| Compound C | A-431 (Skin) | 0.06 | Inhibition of Bcl-2 |

The presence of electron-withdrawing groups, such as chlorine, enhances the anticancer activity by increasing the compound's lipophilicity and enabling better cell membrane penetration .

Antiviral Activity

Recent investigations have highlighted the potential of this compound as an inhibitor of viral proteases, specifically targeting the papain-like protease (PLpro). This enzyme is crucial for the replication of viruses such as SARS-CoV-2.

Table 2: Inhibitory Activity Against Viral Proteases

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-4-((...)benzamide | Papain-like protease | 0.12 | |

| Compound D | PLpro | 0.08 |

The mechanism involves binding to the active site of PLpro, thereby preventing viral replication and offering a potential therapeutic avenue for treating viral infections .

Case Studies

Several studies have explored the biological activity of thiazole-based compounds similar to this compound:

- Study on Anticancer Properties : A study evaluated a series of thiazole derivatives against various cancer cell lines, demonstrating that modifications in the phenyl ring significantly affected cytotoxicity. The most potent derivative exhibited an IC50 value lower than standard chemotherapeutics like doxorubicin .

- Antiviral Research : Another investigation focused on evaluating thiazole derivatives as potential antiviral agents against COVID-19. The study found that certain modifications increased inhibitory activity against PLpro, suggesting a promising direction for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Functional Groups

Thiazole vs. Triazole Derivatives

- Target Compound: Contains a thiazole ring with 3,4-dichlorophenyl substitution. Thiazoles are known for metabolic stability and π-π stacking interactions in biological targets .

- Pesticide Analogs (e.g., Etaconazole, Propiconazole) : Feature triazole rings with 2,4-dichlorophenyl groups. Triazoles are prevalent in fungicides due to their ability to inhibit cytochrome P450 enzymes .

Dichlorophenyl Substitution Patterns

- Target Compound : 3,4-dichlorophenyl group enhances steric bulk and electron-withdrawing effects, possibly improving target affinity.

- Pesticide Analogs : 2,4-dichlorophenyl substitution is common in fungicides but may confer different steric and electronic profiles .

Functional Groups

- Triazole-Thione Derivatives (e.g., ): Thione groups facilitate hydrogen bonding (N–H···S interactions) but may reduce metabolic stability compared to cyano groups .

Physicochemical Properties

- Hydrogen-Bonding Capacity: The benzamide and cyano groups in the target compound may form stronger hydrogen bonds than the thione and ether groups in analogs (), improving solubility .

- Stability: The electron-withdrawing cyano and dichlorophenyl groups likely enhance oxidative stability compared to thione-containing derivatives .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.